molecular formula C10H12Cl3N B1675569 8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine CAS No. 71274-97-0

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

Cat. No. B1675569
CAS RN: 71274-97-0
M. Wt: 216.1 g/mol
InChI Key: QKYSZWIAKOJELI-UHFFFAOYSA-N
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Description

LY 134046 is a centrally active inhibitor of phenylethanolamine-N-methyltransferase (PNMT).

properties

CAS RN

71274-97-0

Product Name

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

Molecular Formula

C10H12Cl3N

Molecular Weight

216.1 g/mol

IUPAC Name

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C10H11Cl2N/c11-9-4-3-7-2-1-5-13-6-8(7)10(9)12/h3-4,13H,1-2,5-6H2

InChI Key

QKYSZWIAKOJELI-UHFFFAOYSA-N

SMILES

C1CC2=C(CNC1)C(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC2=C(CNC1)C(=C(C=C2)Cl)Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Lilly 134046
LY 134046
LY 134046, hydrochloride
LY-134046
LY134046

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Reactant of Route 2
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Reactant of Route 3
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Reactant of Route 4
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Reactant of Route 5
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine
Reactant of Route 6
8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine

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